molecular formula C24H11BrO2S B5524773 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one

2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one

Cat. No. B5524773
M. Wt: 443.3 g/mol
InChI Key: SIUKOSVYIDIYBE-UHFFFAOYSA-N
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Description

2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one, also known as BON, is a synthetic compound with a molecular formula C22H11BrO2S. It is a yellow powder that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one is not fully understood. However, studies have shown that 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one can induce apoptosis in cancer cells. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In vivo studies have shown that 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one can inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one is its potential as an anticancer agent. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one also has potential applications in materials science as a fluorescent probe and photosensitizer. However, one of the limitations of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one. One area of research is the development of more efficient synthesis methods for 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one. Another area of research is the investigation of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one's potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one and its potential applications in materials science.

Synthesis Methods

The synthesis of 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one involves the condensation reaction between 6-bromo-2-oxo-1(2H)-acenaphthylenylidene and naphtho[1,2-b]thiophen-3(2H)-one. This reaction is typically carried out in the presence of a suitable catalyst, such as piperidine or triethylamine, and a solvent, such as ethanol or acetonitrile. The reaction is usually performed under reflux conditions, and the product is obtained as a yellow powder after purification by recrystallization.

Scientific Research Applications

2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has been investigated for its potential as an anticancer agent. Studies have shown that 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has also been studied for its potential as an anti-inflammatory agent. In materials science, 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has been investigated for its potential as a fluorescent probe for the detection of metal ions. 2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one has also been studied for its potential as a photosensitizer for use in photodynamic therapy.

properties

IUPAC Name

2-(6-bromo-2-oxoacenaphthylen-1-ylidene)benzo[g][1]benzothiol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11BrO2S/c25-18-11-10-15-19-14(18)6-3-7-16(19)21(26)20(15)24-22(27)17-9-8-12-4-1-2-5-13(12)23(17)28-24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUKOSVYIDIYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C4C5=C6C(=C(C=C5)Br)C=CC=C6C4=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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